molecular formula C10H20ClNO2 B3421902 tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride CAS No. 2307784-28-5

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride

Cat. No.: B3421902
CAS No.: 2307784-28-5
M. Wt: 221.72 g/mol
InChI Key: LHQLGZQHURQKSG-WLYNEOFISA-N
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Description

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl ester group attached to a cyclopentane ring with an amino group at the 3-position and a carboxylate group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amino and carboxylate groups.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method offers advantages such as better control over reaction conditions, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,3S)-3-aminocyclopentylcarbamate hydrochloride
  • tert-Butyl (1S,3R)-3-aminocyclopentane-1-carboxylate hydrochloride

Uniqueness

tert-Butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and chemical properties compared to its stereoisomers .

Properties

CAS No.

2307784-28-5

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1

InChI Key

LHQLGZQHURQKSG-WLYNEOFISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)N.Cl

SMILES

CC(C)(C)OC(=O)C1CCC(C1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)N.Cl

Origin of Product

United States

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